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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzoic acid

Cat. No.: B1314700 Get Quote

An In-Depth Technical Guide to 3-Bromo-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-formylbenzoic acid, a

trifunctional aromatic compound of significant interest in synthetic chemistry. We will delve into

its core molecular structure, definitive IUPAC nomenclature, and key physicochemical

properties. The guide synthesizes spectroscopic data, outlines established synthetic pathways,

and explores the compound's reactivity profile. Emphasis is placed on its role as a versatile

building block in the development of complex molecules, particularly within the pharmaceutical

and materials science sectors. Detailed experimental considerations, safety protocols, and

authoritative references are included to support advanced research and application.

Introduction: A Versatile Aromatic Intermediate
3-Bromo-4-formylbenzoic acid is a polysubstituted benzene derivative featuring three distinct

functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This

unique combination imparts a rich and versatile reactivity, making it a valuable intermediate in

organic synthesis. The strategic placement of these groups—an ortho aldehyde and a meta

bromine relative to the carboxylic acid—allows for selective and sequential chemical

transformations. This guide serves as a technical resource for professionals leveraging this

molecule, offering insights into its fundamental characteristics and practical applications,
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thereby facilitating its effective use in complex synthetic campaigns, particularly in drug

discovery and novel material design.

Molecular Structure and Physicochemical
Properties
IUPAC Name and Chemical Identifiers
The systematic name for this compound, as defined by the International Union of Pure and

Applied Chemistry (IUPAC), is 3-bromo-4-formylbenzoic acid.[1] The numbering of the

benzene ring begins at the carbon atom bearing the carboxylic acid group (the highest priority

functional group), proceeding toward the formyl group.

For unambiguous identification in databases and literature, the following identifiers are crucial:

Identifier Value Source

CAS Number 91760-66-9 [1]

Molecular Formula C₈H₅BrO₃ [1][2]

Molecular Weight 229.03 g/mol

InChI

1S/C8H5BrO3/c9-7-3-

5(8(11)12)1-2-6(7)4-10/h1-4H,

(H,11,12)

[1]

InChIKey
GBKQIFMNYQGCEJ-

UHFFFAOYSA-N
[1]

Canonical SMILES
C1=CC(=C(C=C1C(=O)O)Br)C

=O
[1][3]

Structural Analysis
The molecule's architecture is central to its chemical behavior. The benzene ring is electron-

deficient due to the strong electron-withdrawing effects of both the carboxyl (-COOH) and

formyl (-CHO) groups. This deactivation influences the ring's susceptibility to electrophilic

aromatic substitution. Conversely, the bromine atom, while deactivating, acts as an ortho-,
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para-director, a factor that becomes relevant if the other functional groups are modified. The

steric hindrance and electronic effects of the three adjacent substituents dictate the

regioselectivity of subsequent reactions.
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Substituted Toluene Precursor
(e.g., 4-Methyl-3-bromobenzoic acid)

Oxidation of Methyl Group
(e.g., NBS, light or radical initiator)

Bromomethyl Intermediate

Hydrolysis / Oxidation
(e.g., Sommelet reaction or other methods)

3-Bromo-4-formylbenzoic acid
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1. Suspend Reactant in Methanol

2. Add H₂SO₄ Catalyst

3. Heat to Reflux (4-6h)
Monitor by TLC

4. Cool & Evaporate Methanol

5. Dissolve in DCM & Wash
(H₂O, NaHCO₃, Brine)

6. Dry, Filter & Concentrate

7. Purify (Chromatography/Recrystallization)

Methyl 3-bromo-4-formylbenzoate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1314700?utm_src=pdf-body-img
https://www.benchchem.com/product/b1314700?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 3-Bromo-4-Formylbenzoic Acid | C8H5BrO3 | CID 11715580 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 91760-66-6|3-Bromo-4-formylbenzoic acid|BLD Pharm [bldpharm.com]

3. PubChemLite - 3-bromo-4-formylbenzoic acid (C8H5BrO3) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [3-Bromo-4-formylbenzoic acid molecular structure and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314700#3-bromo-4-formylbenzoic-acid-molecular-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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